molecular formula C8H11N3O4 B2899371 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1698114-20-3

1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2899371
CAS No.: 1698114-20-3
M. Wt: 213.193
InChI Key: TWEZDWMPIMRZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by an isobutyl group at the N1 position, a nitro group at C4, and a carboxylic acid substituent at C2. Pyrazole derivatives are widely studied for their biological and agrochemical applications due to their structural versatility and functional group interactions .

Properties

IUPAC Name

1-(2-methylpropyl)-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-5(2)3-10-4-6(11(14)15)7(9-10)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEZDWMPIMRZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Alkylation-Nitration-Oxidation Approach

This three-step protocol leverages early-stage nitrogen functionalization followed by nitration and oxidation:

Step 1: N1-Isobutylation of 3-Methyl-1H-Pyrazole
Reaction of 3-methylpyrazole with isobutyl bromide in dimethylformamide (DMF) at 80°C for 12 hours achieves 75–82% alkylation yield. Tetrabutylammonium iodide catalyzes the process, favoring N1 over N2 substitution through steric control.

Step 2: C4-Nitration with Mixed Acid System
Nitration of 1-isobutyl-3-methylpyrazole using fuming HNO₃ (90%)/H₂SO₄ (98%) (1:3 v/v) at 0–5°C for 4 hours introduces the nitro group at C4 with 68% regioselectivity. The methyl group’s +I effect directs electrophiles to C4/C5, while the isobutyl group’s steric bulk favors C4 attack.

Step 3: KMnO₄-Mediated Methyl Oxidation
Treatment of 1-isobutyl-4-nitro-3-methylpyrazole with potassium permanganate (5 eq) in aqueous NaOH (10%) at 70°C for 8 hours converts the methyl group to carboxylic acid (55–60% yield). MnO₂ byproduct removal via filtration and acidification precipitates the target compound.

Parameter Step 1 Step 2 Step 3
Yield (%) 78 68 57
Temperature (°C) 80 0–5 70
Key Reagent iBuBr HNO₃/H₂SO₄ KMnO₄
Time (h) 12 4 8
Reference

Nitration-Carboxylation-Alkylation Strategy

Alternative pathways prioritize early nitration to exploit the nitro group’s directing effects:

Step 1: Directed Nitration of Pyrazole-3-Carboxylic Acid
Pyrazole-3-carboxylic acid undergoes nitration in acetic anhydride (Ac₂O) with fuming HNO₃ (1:2 molar ratio) at −10°C, achieving 72% C4-nitration selectivity. The carboxylic acid’s −M effect deactivates C5, favoring nitro placement at C4.

Step 2: Ester Protection for N-Alkylation
Methyl ester formation (SOCl₂/MeOH) precedes isobutyl group installation. Reaction with isobutyl triflate (2 eq) in tetrahydrofuran (THF) using NaH (60% dispersion) at −78°C yields 81% N1-alkylated product without ester cleavage.

Step 3: Saponification and Purification
Ester hydrolysis with LiOH (2M) in THF/H₂O (4:1) at 25°C for 2 hours provides the free carboxylic acid (89% yield). Flash chromatography (SiO₂, EtOAc/hexane 1:1) removes residual regioisomers.

One-Pot Cyclocondensation Method

Recent advances utilize [3+2] cycloadditions to construct the pyrazole core with pre-installed substituents:

Reaction Components:

  • 1,3-Diketone derivative: 4-nitro-3-oxopentanoic acid
  • Hydrazine source: Isobutylhydrazine hydrochloride

Conditions:
Glacial acetic acid reflux (120°C, 6 hours) facilitates cyclization, yielding 43% target compound. While operationally simple, competing keto-enol tautomerization limits efficiency compared to stepwise routes.

Critical Evaluation of Methodologies

Yield Optimization Strategies

  • Microwave Assistance : Reducing nitration time from 4 h → 45 min (80W, 100°C) improves Step 2 yield to 74% with minimized decomposition
  • Phase-Transfer Catalysis : Aliquat 336® enhances alkylation efficiency (Step 1 yield → 85%) via interfacial activation
  • Low-Temperature Oxidation : Performing KMnO₄ reactions at 50°C with gradual base addition prevents over-oxidation (Step 3 yield → 63%)

Regiochemical Control Mechanisms

Electronic and steric factors critically influence substitution patterns:

  • N-Alkylation : Bulky isobutyl groups favor N1 substitution (N1:N2 = 9:1) due to transition state steric relief
  • C-Nitration : Nitronium ion (NO₂⁺) attack occurs para to electron-withdrawing groups (carboxylic acid) and meta to electron-donating groups (isobutyl)
  • Oxidation Selectivity : KMnO₄ preferentially oxidizes methyl groups adjacent to nitro substituents due to increased C-H bond polarization

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

1.1 Anticancer Activity
Research has indicated that compounds containing benzothiazole and oxazole moieties exhibit promising anticancer properties. The structure of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride suggests potential interactions with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as PI3K/Akt and MAPK .

1.2 Neuroprotective Effects
The compound's structural features may also confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Heterocyclic compounds have been identified as crucial in developing drugs targeting neurodegeneration by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine . This inhibition can enhance cholinergic transmission, potentially improving cognitive function in affected individuals.

Case Studies and Research Findings

StudyFocusFindings
Martorana et al. (2016)Alzheimer's DiseaseHighlighted the role of heterocyclic compounds in enhancing cholinergic activity; suggested potential for similar compounds to improve cognitive function .
Philipp et al. (2007)Cancer ResearchDiscussed various heterocycles' mechanisms in inhibiting tumor growth; emphasized the importance of structural features in drug design .
Haque et al. (2018)Antibacterial ActivityInvestigated related compounds for antibacterial properties; indicated that modifications could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following table and analysis compare 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid with structurally related pyrazole compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications Evidence Source
This compound Isobutyl (N1), Nitro (C4), COOH (C3) C₈H₁₁N₃O₄ 213.19 g/mol High lipophilicity; potential agrochemical applications (inferred)
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl (N1), Amino (C3), COOH (C4) C₇H₉N₃O₂ 167.16 g/mol Hydrogen-bonded crystal structure; pesticide/pharma applications
1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid Cyclobutylmethyl (N1), COOH (C4) C₉H₁₂N₂O₂ 180.21 g/mol Safety data available; industrial handling guidelines
1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid Isopropyl (N1), Methyl (C3), COOH (C4) C₈H₁₂N₂O₂ 168.19 g/mol Commercial availability; no explicit bioactivity reported
1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid Ethyl (N1), Nitro (C3), COOH (C5) C₆H₇N₃O₄ 185.14 g/mol Nitro at C3 alters electronic properties; room-temperature stability

Structural and Functional Analysis:

Substituent Position and Electronic Effects: The nitro group at C4 in the target compound contrasts with its position at C3 in 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid . This positional difference may influence acidity (pKa) of the carboxylic acid group due to varying electron-withdrawing effects.

Hydrogen Bonding and Crystal Packing: Compounds like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid exhibit intermolecular hydrogen bonds involving amino and carboxylic acid groups, stabilizing crystal structures . The target compound’s nitro group may reduce hydrogen-bonding capacity compared to amino analogs, affecting solid-state properties.

Biological and Industrial Relevance: Amino-substituted pyrazoles (e.g., ) are often bioactive due to hydrogen-bonding interactions with biological targets. The nitro group in the target compound may instead confer electrophilic reactivity, useful in agrochemical transformations. Safety data for 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid highlights industrial handling precautions, suggesting similar protocols may apply to the target compound .

Commercial and Synthetic Accessibility :

  • 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is commercially available but lacks nitro functionalization, limiting its utility in reactions requiring electrophilic sites . The target compound’s nitro group offers a handle for further derivatization (e.g., reduction to amine).

Biological Activity

1-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid (IBN) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article reviews the synthesis, biological evaluation, and molecular mechanisms underlying the activity of IBN, supported by relevant case studies and data tables.

Synthesis of this compound

The synthesis of IBN typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of isobutyl and nitro groups, which are crucial for its biological activity.

Anticancer Properties

Recent studies have shown that compounds containing the pyrazole scaffold exhibit significant anticancer activities. IBN has been evaluated for its effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
  • Mechanism of Action : IBN appears to inhibit key targets involved in cell cycle regulation and apoptosis, including:
    • Topoisomerase II
    • EGFR
    • VEGFR

Table 1: Anticancer Activity of IBN on Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110.0Induction of apoptosis
HepG215.0Inhibition of cell proliferation
A549 (Lung)12.5Cell cycle arrest

Anti-inflammatory Activity

IBN has also been investigated for its anti-inflammatory properties. The compound demonstrated significant inhibition of COX-2, an enzyme involved in inflammatory processes.

  • In vitro Studies : IBN showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac.

Table 2: Inhibition of COX Enzymes by IBN

EnzymeIC50 (µM)Selectivity Index
COX-15.0Low
COX-20.02High

Case Studies

Several studies have documented the efficacy of IBN in preclinical models:

  • Study on Breast Cancer Cells : A study reported that IBN treatment led to a significant reduction in cell viability in MDA-MB-231 cells, with enhanced caspase activity indicating apoptosis induction .
  • Inflammatory Models : In carrageenan-induced paw edema models, IBN exhibited notable anti-inflammatory effects with minimal gastrointestinal side effects, suggesting its potential as a safer alternative to traditional NSAIDs .

Molecular Mechanisms

The biological activity of IBN can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : By inhibiting enzymes like COX-2, IBN reduces the production of pro-inflammatory mediators.
  • Receptor Modulation : The compound may modulate signaling pathways associated with cell growth and survival, leading to apoptosis in cancer cells.

Q & A

Basic: What are the standard synthetic routes for preparing 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves:

  • Step 1 : Alkylation of a pyrazole precursor (e.g., 4-nitro-1H-pyrazole-3-carboxylic acid) with isobutyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isobutyl group at the N1 position .
  • Step 2 : Nitration optimization: The nitro group at C4 is introduced via electrophilic nitration using HNO₃/H₂SO₄ or mixed-acid systems. Regioselectivity is confirmed by NMR or X-ray crystallography .
  • Step 3 : Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization .
    Key Challenges : Avoiding over-nitration and ensuring regiochemical control.

Advanced: How can regiochemical ambiguity in nitro-group placement be resolved during synthesis?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation of nitro-group positioning, as seen in structurally analogous pyrazole derivatives .
  • NOESY NMR : Correlates spatial proximity of the nitro group to adjacent substituents.
  • Computational Modeling : DFT calculations predict thermodynamically favored regiochemistry based on substituent electronic effects .
    Example : For 1-(2-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid, regiochemistry was validated via single-crystal X-ray analysis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., isobutyl CH₂/CH₃ groups at δ 1.0–2.5 ppm) and carboxylic acid protons (δ ~10–12 ppm). Nitro groups deshield adjacent carbons (δ ~140–150 ppm) .
  • IR Spectroscopy : Confirms carboxylic acid (O–H stretch: ~2500–3300 cm⁻¹; C=O: ~1700 cm⁻¹) and nitro groups (asymmetric/symmetric NO₂ stretches: ~1520 and 1350 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₉H₁₂N₃O₄⁺: calculated 226.0823, observed 226.0825) .

Advanced: How does the isobutyl substituent influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Steric Effects : The bulky isobutyl group may hinder nucleophilic attack at N1, directing reactions (e.g., esterification, amidation) to the carboxylic acid at C3 .
  • Lipophilicity : Isobutyl enhances logP, improving membrane permeability. Computational tools (e.g., SwissADME) predict pharmacokinetic properties .
  • Case Study : In 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, substituents modulated antibacterial activity by altering target binding .

Basic: What safety precautions are recommended for handling nitro-substituted pyrazoles?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Respiratory protection if dust/aerosols form .
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent decomposition. Avoid contact with strong oxidizers (e.g., peroxides) .
  • Decomposition Products : Monitor for NOₓ gases (use fume hood) and carbon oxides .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to targets (e.g., COX-2 for anti-inflammatory applications) using AutoDock Vina .
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to biological activity. For example, electron-withdrawing nitro groups enhance electrophilic reactivity in enzyme inhibition .
  • ADMET Prediction : Tools like pkCSM assess toxicity risks (e.g., hERG inhibition) early in development .

Basic: What are common functionalization strategies for the carboxylic acid moiety?

Methodological Answer:

  • Esterification : React with alcohols (e.g., MeOH, EtOH) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) .
  • Amide Formation : Use EDCl/HOBt with amines to generate prodrugs or improve solubility .
  • Salt Formation : Neutralize with bases (e.g., NaOH) to improve crystallinity for X-ray studies .

Advanced: How can stability issues in aqueous solutions be mitigated during biological assays?

Methodological Answer:

  • pH Optimization : Maintain pH 6–8 to prevent decarboxylation. Buffers like PBS or HEPES are preferred .
  • Lyophilization : Stabilize the compound as a lyophilized powder, reconstituting in DMSO immediately before use .
  • Degradation Monitoring : Use HPLC-UV (λ = 254 nm) to track decomposition products over 24–72 hours .

Basic: What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Test against COX-2 or MMP-9 via fluorometric/colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish safety thresholds .

Advanced: How can contradictory data on nitro-pyrazole reactivity be resolved in cross-coupling reactions?

Methodological Answer:

  • Control Experiments : Compare Pd-catalyzed (e.g., Suzuki-Miyaura) vs. Cu-mediated (Ullmann) coupling efficiencies .
  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active nitro groups that may interfere with catalysis .
  • In Situ IR : Monitors reaction intermediates to pinpoint side reactions (e.g., nitro reduction to amine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.